molecular formula C12H21N3 B11730154 N-butyl-1-cyclopentyl-1H-pyrazol-4-amine

N-butyl-1-cyclopentyl-1H-pyrazol-4-amine

Cat. No.: B11730154
M. Wt: 207.32 g/mol
InChI Key: UICSIGJGHWYLIN-UHFFFAOYSA-N
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Description

N-butyl-1-cyclopentyl-1H-pyrazol-4-amine is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-cyclopentyl-1H-pyrazol-4-amine typically involves the reaction of cyclopentanone with hydrazine to form cyclopentyl hydrazine. This intermediate is then reacted with butyl isocyanide under specific conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-cyclopentyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The pyrazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under conditions such as reflux or the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-butyl-1-cyclopentyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-butyl-1-cyclopentyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-1-isopropyl-1H-pyrazol-4-amine
  • N-butyl-1-cyclopentyl-1H-pyrazol-4-amine HCl

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

N-butyl-1-cyclopentylpyrazol-4-amine

InChI

InChI=1S/C12H21N3/c1-2-3-8-13-11-9-14-15(10-11)12-6-4-5-7-12/h9-10,12-13H,2-8H2,1H3

InChI Key

UICSIGJGHWYLIN-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CN(N=C1)C2CCCC2

Origin of Product

United States

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